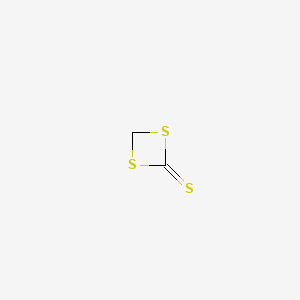

1,3-Dithietane-2-thione

説明

特性

CAS番号 |

18555-26-5 |

|---|---|

分子式 |

C2H2S3 |

分子量 |

122.2 g/mol |

IUPAC名 |

1,3-dithietane-2-thione |

InChI |

InChI=1S/C2H2S3/c3-2-4-1-5-2/h1H2 |

InChIキー |

AOILGVJZQNPLBX-UHFFFAOYSA-N |

正規SMILES |

C1SC(=S)S1 |

製品の起源 |

United States |

Reactivity and Complex Chemical Transformations of 1,3 Dithietane 2 Thione

Ring-Opening Reactions and Pathways

1,3-Dithietane-2-thione, a four-membered heterocyclic compound containing two sulfur atoms and a thione group, is characterized by its high reactivity and instability, largely due to the significant strain within its ring structure. ontosight.ai This inherent strain makes the compound susceptible to ring-opening reactions through various pathways, including thermal and photochemical methods.

The thermal decomposition of this compound can lead to the formation of other sulfur-containing heterocycles. While specific mechanistic details for this compound are not extensively documented in the provided results, analogous systems like 1,3-dithiolane-2-thione undergo gas-phase conversion to 1,3-dithiolan-2-one over molybdenum trioxide, indicating the lability of the thione group and the potential for ring transformation under thermal stress. nih.govresearchgate.net

Photochemical pathways also play a significant role in the reactivity of similar thione-containing heterocycles. For instance, photochemical [2+2] cycloadditions of thioimides and indoline-2-thiones with alkenes can lead to the formation of thietanes, which in some cases are unstable and undergo subsequent ring-cleavage. nih.gov This suggests that photo-irradiation of this compound could initiate ring-opening or other complex transformations.

Cycloaddition Reactions and Their Regioselectivity

Cycloaddition reactions are a cornerstone of the chemical reactivity of this compound and related compounds, providing pathways to more complex molecular architectures. These reactions are broadly categorized based on the number of atoms contributed by each reactant to the newly formed ring.

[2+2] Cycloadditions with Olefins and Alkenes

Photochemical [2+2] cycloadditions are a well-established method for forming four-membered rings. wikipedia.orgnih.gov In the context of thiones, these reactions typically involve the excitation of the thione to a triplet state, which then reacts with an alkene in a stepwise manner through a diradical intermediate. wikipedia.org While direct examples involving this compound are scarce in the provided results, the general reactivity pattern of thiones suggests its potential to participate in such reactions. For instance, the photochemical [2+2] cycloaddition of various thiones with alkenes like 2,3-dimethylbut-2-ene has been shown to yield spirothietanes. nih.gov The regioselectivity of these reactions, determining the "head-to-head" or "head-to-tail" orientation of the substituents, is influenced by both steric and electronic factors of the reacting partners. wikipedia.org Iron-catalyzed intermolecular [2+2] cycloadditions of unactivated alkenes have also been reported, expanding the scope of these reactions. nih.gov

[3+2] Cycloadditions with Dipolarophiles (e.g., Isonitriles, Alkynes)

1,3-Dipolar cycloadditions, also known as Huisgen cycloadditions, are powerful reactions for constructing five-membered heterocyclic rings. nih.govorganic-chemistry.org These reactions involve a 1,3-dipole reacting with a dipolarophile, which can be an alkene or an alkyne. nih.govyoutube.comwikipedia.org In the case of sulfur-containing heterocycles, reactions with dipolarophiles like isonitriles and alkynes are particularly relevant.

The reaction of 1,2-dithiole-3-thiones with isonitriles can lead to the formation of imino-1,3-dithietanes. mdpi.comresearchgate.net This reaction is often reversible, with the equilibrium shifting towards the starting materials at higher temperatures. researchgate.net Similarly, the reaction of 4,5-dichloro-1,2-dithiole-3-thione with alkynes proceeds via a 1,3-dipolar cycloaddition to yield 1,3-dithioles. researchgate.net The regioselectivity of these cycloadditions is generally controlled by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.orgresearchgate.net Electron-withdrawing groups on the dipolarophile typically favor interaction with the HOMO of the dipole, influencing the orientation of the addition. organic-chemistry.org

| Dipolarophile | Product Type | Reference |

| Isonitriles | Imino-1,3-dithietanes | mdpi.comresearchgate.net |

| Alkynes | 1,3-Dithioles | researchgate.net |

Diels-Alder Reactions and Analogs

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In its classic form, it involves a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org Hetero-Diels-Alder reactions extend this concept to include reactants with heteroatoms. beilstein-journals.org

While this compound itself is not a typical diene or dienophile for a classic Diels-Alder reaction, related sulfur-containing compounds exhibit this reactivity. For instance, thiochalcones can act as heterodienes in thia-Diels-Alder reactions with dienophiles like 1,4-quinones to form 4H-thiopyrans. beilstein-journals.org The regioselectivity of these reactions can be very high. Furthermore, some thiones can act as "superdienophiles" in reactions with dienes. beilstein-journals.org The ability of a molecule to participate in a Diels-Alder reaction is dependent on its ability to adopt the necessary conformation, such as the s-cis conformation for the diene. masterorganicchemistry.com

Dimerization and Oligomerization Processes

Dimerization and oligomerization are common reactions for unsaturated compounds, including those containing thione moieties. These processes can be catalyzed by transition metal complexes or occur under thermal or photochemical conditions. nih.gov

The dimerization of thiocarbonyl compounds is a known route to the synthesis of symmetrical 1,3-dithietanes. researchgate.net For example, thiazine-2-thiones have been shown to act as "masked" 1-azadiene equivalents, undergoing a cascade dimerization reaction under microwave irradiation to form complex heterocyclic frameworks. mdpi.com While specific studies on the dimerization of this compound are not detailed in the provided results, the inherent reactivity of the thione group suggests this is a plausible reaction pathway. The oligomerization of alkenes is a well-studied industrial process, often catalyzed by transition metals like zirconium, titanium, and nickel, leading to a range of products from dimers to higher oligomers. nih.gov Similar principles could potentially be applied to the oligomerization of reactive species derived from this compound.

Transformations of the Thione Moiety

The thione (C=S) group in this compound is a key site of reactivity. It can undergo various transformations, including conversion to other functional groups and participation in cycloaddition reactions.

One notable transformation is the conversion of a thione to a ketone (C=O). For example, 1,3-dithiolane-2-thione can be efficiently converted to 1,3-dithiolan-2-one in the gas phase over molybdenum trioxide. nih.govresearchgate.net This type of transformation highlights the ability to selectively modify the exocyclic sulfur atom.

The thione group is also the reactive center in certain cycloaddition reactions. As mentioned previously, the reaction of 1,2-dithiole-3-thiones with nitrilimines occurs as a 1,3-dipolar cycloaddition at the thione group, leading to the formation of a 1,3,4-thiadiazole (B1197879) ring after spontaneous ring opening and sulfur extrusion. mdpi.com Furthermore, reactions of 1,3-oxathiolan-2-thiones with potassium O-methyl dithiocarbonate can lead to the formation of 1,3-dithiolan-2-thiones, a reaction that proceeds via attack on the thiocarbonyl group. rsc.org

| Reactant | Product | Reaction Type | Reference |

| Molybdenum trioxide (gas phase) | 1,3-Dithiolan-2-one | Oxidation | nih.govresearchgate.net |

| Nitrilimines | 1,3,4-Thiadiazolines | 1,3-Dipolar Cycloaddition | mdpi.com |

| Potassium O-methyl dithiocarbonate | 1,3-Dithiolan-2-thione | Thionation | rsc.org |

Rearrangements and Isomerizations

Due to its inherent instability, detailed studies on the rearrangements and isomerizations of this compound are limited. nih.gov However, the behavior of related thietane (B1214591) structures provides insight into potential transformations. For instance, certain spirothietanes, formed from the photochemical reaction of isobenzofuran-1-thiones with alkenes, undergo thermal rearrangement. This process involves the cleavage of the thietane ring, leading to the formation of tricyclic isobenzofurans. nih.gov This type of ring-opening rearrangement, driven by the release of ring strain, is a plausible, though not yet explicitly documented, reaction pathway for this compound under thermal conditions.

Photochemical conditions can also induce transformations in sulfur-containing heterocycles. While direct photochemical studies on this compound are scarce, related dithiazolethiones and dithiolethiones undergo photochemical reactions with olefins to yield dithiolane derivatives. rsc.org These reactions proceed through a diradical mechanism, highlighting the potential for light-induced bond cleavage and rearrangement in such systems.

Recyclization and Formation of Novel Heterocyclic Systems

The strained four-membered ring of this compound makes it a candidate for recyclization reactions, where the ring system is transformed into more stable five- or six-membered heterocycles. A significant finding in this area is the reversible nature of the formation of imino-1,3-dithietanes from the reaction of 1,2-dithiole-3-thiones with isonitriles. nih.govresearchgate.net Spectroscopic data has shown that imino-1,3-dithietanes in solution exist in equilibrium with their starting materials. nih.gov Heating a solution of the imino-dithietane can shift the equilibrium back towards the 1,2-dithiole-3-thione and isonitrile, indicating a recyclization of the 1,3-dithietane (B8821032) ring. nih.gov

This reversibility suggests that this compound itself could potentially undergo ring-opening and recyclization to form more stable heterocyclic systems, although specific examples of this are not yet prevalent in the literature. The high reactivity and instability of this compound likely contribute to the challenges in isolating and characterizing such transformation products. nih.gov

The following table summarizes the formation of 1,3-dithietane derivatives from 1,2-dithiole-3-thiones, a reaction that highlights the potential for the reverse process—recyclization.

| Starting 1,2-Dithiole-3-thione | Reagent | Resulting 1,3-Dithietane Derivative | Reference |

| Ketothione | p-Toluenesulfonylmethyl isocyanide (TOSMIC) | Imino-1,3-dithietane | researchgate.net |

| Monocyclic dithiolethiones with electron-withdrawing groups | Isonitriles | Imino-1,3-dithietanes | researchgate.net |

Sulfurization Reactions and Sulfur Atom Transfer

While the thione group and the two sulfur atoms within the ring of this compound suggest its potential as a sulfur transfer agent, direct evidence for its use in sulfurization reactions is not well-documented in the literature. The synthesis of sulfur-containing heterocycles typically employs more common sulfurizing agents like Lawesson's reagent, phosphorus pentasulfide, or elemental sulfur. rsc.org For example, Lawesson's reagent is used in the thionation of amides and ketones to produce thioamides and thiophenes, respectively. ontosight.ai

The inherent instability of this compound may limit its practical application as a sulfur transfer reagent, as it might decompose under the reaction conditions required for many sulfurization processes. nih.gov However, the related 3-amino-1,2,4-dithiazole-5-thione (B1224285) has been shown to be an efficient sulfur-transfer reagent for the synthesis of oligonucleotide phosphorothioates, indicating that sulfur-rich heterocyclic thiones can indeed participate in such reactions. capes.gov.br Further research is needed to explore the capability of this compound to act as a sulfur source in organic synthesis.

Mechanistic Investigations of 1,3 Dithietane 2 Thione Reactivity

Reaction Mechanisms of Dimerization and Cycloaddition

The dimerization and cycloaddition reactions of 1,3-dithietane-2-thione and related structures are fundamental to their chemistry, often proceeding through pericyclic or stepwise pathways. Cycloaddition reactions, in particular, are a powerful tool for the synthesis of more complex sulfur-containing heterocycles. uzh.chnih.gov

One of the key reactions involving dithietanes is their formation from thioketones. For instance, the dimerization of certain thioketones can lead to the formation of 1,3-dithietane (B8821032) derivatives. These reactions are often considered [2+2] cycloadditions. The mechanism can be influenced by various factors, including the nature of the substituents on the thioketone.

In the context of cycloaddition reactions where the dithietane or its precursors act as a dienophile or dipolarophile, the mechanisms can be intricate. For example, 1,3-dipolar cycloadditions are a common reaction type. researchgate.net These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. The mechanism of these reactions can be either concerted, proceeding through a single transition state, or stepwise, involving a zwitterionic intermediate. researchgate.net The exact pathway is often dependent on the specific reactants and reaction conditions.

The regioselectivity of these cycloaddition reactions is a critical aspect, and it is often explained using frontier molecular orbital (FMO) theory. rsc.org The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition and the structure of the resulting product.

Photochemical Reaction Mechanisms

The photochemistry of sulfur-containing compounds like this compound is a rich area of study. Photochemical reactions can lead to unique products that are not accessible through thermal methods. These reactions often involve the formation of excited states and radical intermediates.

For instance, the photoreactions of related dithiolethiones with olefins result in the formation of 1,3-dithiolans. rsc.org These reactions are proposed to proceed through a diradical intermediate. rsc.org The non-stereospecific nature of the reaction with respect to the olefin suggests a stepwise mechanism involving a transient intermediate that allows for rotation before ring closure. rsc.org While some dithiolethiones are stable under photochemical conditions in the absence of an olefin, others can decompose to form different heterocyclic systems. rsc.org

Visible-light photoredox catalysis has also been employed to induce novel reactivity in dithioacetals, such as 1,3-dithianes and dithiolanes. chemrxiv.org These reactions can lead to rearrangement products or sulfoxides, depending on the reaction conditions, particularly the choice of base. chemrxiv.org The mechanism involves the generation of a thiyl radical intermediate through a single-electron transfer process mediated by the photocatalyst. chemrxiv.org

Isomerization Mechanisms (e.g., Cis-Trans Isomerization of Dithietane Oxides)

Isomerization represents another important class of reactions for dithietane derivatives, particularly dithietane oxides. The cis-trans isomerization of dithietane-1,3-dioxide (DTDO) has been investigated using theoretical methods. researchgate.netunirioja.es

The thermodynamics of the isomerization indicate that in the gas phase, the anti (trans) and syn (cis) isomers are present in nearly equal concentrations. researchgate.netunirioja.es However, the equilibrium can be significantly influenced by the solvent. In more polar solvents, the cis form becomes more predominant. researchgate.netunirioja.es

The mechanism of this isomerization involves a transition state that has been fully characterized through computational studies. The activation energy for the interconversion is substantial in the gas phase but is lowered in the presence of a polar solvent. unirioja.es This suggests that the transition state has a higher dipole moment than the ground states of the isomers.

| Medium | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Gas Phase | 47.8 | unirioja.es |

| DMSO (ε = 46.7) | ~27.8 (lowered by ~20 kcal/mol) | unirioja.es |

Role of Transient Intermediates

Thiocarbonyl S-sulfides, also known as thiosulfines, are a class of transient intermediates that can be involved in the chemistry of dithietanes. While direct evidence for their involvement in this compound chemistry is specific, the broader class of thiocarbonyl ylides, which are structurally related, are well-established intermediates in sulfur chemistry. uzh.chresearchgate.net These species are considered sulfur-centered 1,3-dipoles. uzh.ch

These intermediates are typically not isolated but are trapped in situ by suitable reagents. uzh.ch Their reactions include 1,3-dipolar cycloadditions to form five-membered sulfur-containing heterocycles, 1,3-dipolar electrocyclization to yield thiiranes, or dimerization. uzh.ch The specific reaction pathway taken by the thiocarbonyl ylide depends on its substitution pattern and the reaction conditions. uzh.ch

Diradical intermediates play a significant role in the photochemical reactions of sulfur-containing heterocycles. As mentioned in section 4.2, the photochemical reaction of dithiolethiones with olefins is proposed to proceed via a diradical intermediate. rsc.org This mechanism accounts for the observed lack of stereospecificity in the cycloaddition.

The formation of a diradical intermediate involves the homolytic cleavage of a bond upon photoexcitation. This intermediate is highly reactive and can undergo various subsequent reactions, such as intramolecular cyclization, fragmentation, or reaction with other molecules in the system.

Catalysis in Dithietane Chemistry

Catalysis plays a crucial role in many reactions involving dithietanes and related thioacetals, often enabling reactions to occur under milder conditions and with higher selectivity. Both Brønsted and Lewis acids are commonly used as catalysts. organic-chemistry.orgscribd.com

For the formation of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds, a wide range of catalysts have been developed. These include:

Yttrium triflate organic-chemistry.org

Tungstophosphoric acid organic-chemistry.org

Iodine scribd.com

Hafnium trifluoromethanesulfonate (B1224126) organic-chemistry.org

Perchloric acid on silica (B1680970) gel organic-chemistry.org

Tungstate sulfuric acid researchgate.net

These catalysts facilitate the thioacetalization reaction, often allowing for high yields and chemoselectivity. organic-chemistry.orgresearchgate.net For instance, some catalytic systems allow for the selective protection of aldehydes in the presence of ketones. organic-chemistry.org

In addition to acid catalysis, photocatalysis has emerged as a powerful tool in dithietane chemistry. chemrxiv.org As discussed earlier, visible-light photoredox catalysis can be used to generate radical intermediates from dithioacetals, leading to novel rearrangements and functionalizations. chemrxiv.org This highlights the expanding role of catalysis in unlocking new reactivity patterns for this class of sulfur compounds.

| Catalyst | Key Features | Reference |

|---|---|---|

| Yttrium triflate | Efficient for thioacetalization and chemoselective protection of aldehydes. | organic-chemistry.org |

| Tungstophosphoric acid | Effective and highly selective for thioacetalization of various carbonyl compounds under solvent-free conditions. | organic-chemistry.org |

| Iodine | Catalyzes thioacetalization and transthioacetalization under mild conditions. | scribd.com |

| Hafnium trifluoromethanesulfonate | Tolerates various sensitive functional groups under mild conditions. | organic-chemistry.org |

| Perchloric acid on silica gel | Extremely efficient and reusable catalyst for dithiane and dithiolane formation under solvent-free conditions. | organic-chemistry.org |

| Tungstate sulfuric acid | Efficient and environmentally benign for thioacetalization under solvent-free conditions. | researchgate.net |

Fluoride (B91410) Anion Catalysis

The fluoride anion has been shown to be an effective catalyst in reactions involving this compound and related thioketones. For instance, in the sulfurization of thioketones with elemental sulfur, potassium fluoride can act as an activator. mdpi.com Mechanistic proposals suggest that the fluoride anion can induce the dimerization of dithiones, leading to the formation of 1,3-dithietane structures. mdpi.com

In a related context, the reaction of cyclopropenethione derivatives with elemental sulfur in the presence of potassium fluoride provides a pathway to 1,2-dithiole-3-thiones. mdpi.com The proposed mechanism for this [3+2] cycloaddition involves the attack of elemental sulfur on the positively charged carbon atom of the cyclopropenethione, followed by a ring-opening and cyclization sequence to yield the dithiolethione product. mdpi.com

A notable reaction is the dimerization of a dithione to afford a 1,3-dithietane, a process that can be catalyzed by fluoropolysulfide anions. mdpi.com An alternative mechanism that has been considered is the dimerization of an initially formed dithiolactone, also induced by the fluoride anion. mdpi.com

Table 1: Examples of Fluoride Anion-Catalyzed Reactions

| Reactants | Catalyst | Product | Proposed Mechanism |

|---|---|---|---|

| Thioketones, Elemental Sulfur | Potassium Fluoride | Sulfur-rich heterocycles | Fluoride-activated sulfurization |

| Dithione | Fluoropolysulfide anions | 1,3-Dithietane | Catalyzed dimerization |

| Dithione | Fluoride anion | Dithiolactone | Catalyzed dimerization of intermediate |

| Cyclopropenethione derivatives, Elemental Sulfur | Potassium Fluoride | 1,2-Dithiole-3-thiones | [3+2] cycloaddition |

Lewis Acid and Base Catalysis

Both Lewis acids and bases play a crucial role in modulating the reactivity of this compound and its precursors. The formation of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds and dithiols is commonly catalyzed by Brønsted or Lewis acids. organic-chemistry.org For instance, scandium triflate (Sc(OTf)₃) has been effectively used in the diastereoselective formal ene reaction of thioindolinones with bicyclobutanes. nih.gov The reaction proceeds through the coordination of the Lewis acid to the bicyclobutane, followed by nucleophilic attack by the thioindolinone. nih.gov Other Lewis acids like copper(II) triflate (Cu(OTf)₂) and trimethylsilyl (B98337) triflate (TMSOTf) have also been employed, though with varying degrees of success. nih.gov

Lewis base catalysis is also significant, particularly in the synthesis of sulfur heterocycles. Dimethylaminopyridine (DMAP) can catalyze the cyclization of dithioesters, trithiocarbonates, and xanthates. nih.gov The proposed mechanism involves the formation of a C1-pyridinium enolate, which then reacts with the thiocarbonyl compound. nih.gov This transformation highlights the utility of thiocarbonyl-containing compounds in Lewis base organocatalysis for accessing a variety of sulfur heterocycles. nih.gov

Table 2: Lewis Acid and Base Catalysis in Thione Chemistry

| Reactants | Catalyst | Product Type | Catalyst Type |

|---|---|---|---|

| Carbonyl compounds, 1,3-Propanedithiol | Brønsted or Lewis acid | 1,3-Dithianes | Lewis Acid |

| Thioindolinones, Bicyclobutanes | Scandium triflate (Sc(OTf)₃) | 1,3-Disubstituted cyclobutanes | Lewis Acid |

| Dithioesters, Trithiocarbonates, Xanthates | Dimethylaminopyridine (DMAP) | Dihydrothiophenes, Dihydrothiopyrans | Lewis Base |

Solvent Effects on Reaction Pathways and Thermodynamics

The solvent environment can significantly influence the reaction pathways and thermodynamics of processes involving this compound and related compounds. For example, in the synthesis of bis mdpi.comorganic-chemistry.orgdithiolopyrroles, the use of a high-boiling solvent like chlorobenzene (B131634) can promote the elimination of a sulfur atom from an intermediate bis(dithiolo)thiazine. mdpi.comresearchgate.net

The reaction of 5-aryl-3H-1,2-dithiole-3-thiones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is also sensitive to solvent and reaction conditions. In benzene (B151609) at room temperature, a monoadduct is formed, which can then react further with another mole of DMAD at reflux to yield a bis-adduct quantitatively. mdpi.com However, reacting the initial thione with excess DMAD in boiling benzene leads to a different monoproduct in low yield, along with a ketone, indicating a complex reaction landscape influenced by the solvent and temperature. mdpi.com

Furthermore, theoretical studies on 1,3-dipolar cycloaddition reactions have utilized regression analysis to correlate reaction rate constants with various solvent parameters. researchgate.net These studies highlight the importance of solvent polarity, polarizability, and other properties in determining the energetics of the reaction, which can be extrapolated to understand the behavior of similar reactive systems. researchgate.net

Table 3: Influence of Solvent on Reaction Outcomes

| Reaction | Solvent | Conditions | Major Product(s) |

|---|---|---|---|

| Formation of bis mdpi.comorganic-chemistry.orgdithiolopyrroles | Chlorobenzene | High temperature | Bis mdpi.comorganic-chemistry.orgdithiolopyrroles |

| 5-Aryl-3H-1,2-dithiole-3-thione + 1 equiv. DMAD | Benzene | Room temperature | Monoadduct (1,3-dithiole) |

| Monoadduct + 1 equiv. DMAD | Benzene | Reflux | Bis-adduct |

| 5-Aryl-3H-1,2-dithiole-3-thione + excess DMAD | Benzene | Reflux | Different monoproduct and a ketone |

Advanced Spectroscopic Characterization Techniques for 1,3 Dithietane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 1,3-dithietane-2-thione. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the core structure of this compound. While specific spectral data for this compound is scarce in publicly available literature, analysis of closely related and more stable analogs like 1,3-dithiolane-2-thione and 1,3-dithiole-2-thione (B1293655) allows for the prediction of its spectral features.

The ¹³C NMR spectrum is anticipated to display two distinct signals. One signal corresponds to the methylene (B1212753) carbon atoms, and the other, significantly downfield, represents the thione (C=S) carbon. The chemical shift of the thione carbon is a particularly characteristic feature, typically appearing at a high frequency due to the nature of the carbon-sulfur double bond. In related thione compounds, this peak is often observed in the range of 180-220 ppm. pressbooks.pub The analysis of ¹H-¹³C correlation spectra, such as HSQC and HMBC, would be instrumental in unambiguously assigning these proton and carbon signals, thus confirming the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (CH₂) | Singlet | The two methylene groups are chemically equivalent. | |

| ¹³C (CH₂) | Chemical shift influenced by adjacent sulfur atoms. | ||

| ¹³C (C=S) | 180 - 220 | Characteristic downfield shift for a thione carbon. |

To gain deeper insights into the conformational dynamics and electronic environment of the heteroatoms in this compound, advanced NMR techniques targeting less common nuclei like ¹⁷O and ³³S could be employed. However, the application of these techniques is often challenging.

¹⁷O NMR: As oxygen is not present in this compound, ¹⁷O NMR is not applicable. However, in related oxathiolane compounds, ¹⁷O NMR has been used to distinguish between isomers. pressbooks.pub

³³S NMR: Sulfur-33 NMR is a potentially powerful tool for directly probing the electronic structure of the sulfur atoms within the dithietane ring and the thione group. mdpi.com The chemical shifts in ³³S NMR are highly sensitive to the oxidation state and bonding environment of the sulfur atom. mdpi.com One would expect two distinct signals for the two different types of sulfur atoms in this compound. However, ³³S is a quadrupolar nucleus with low natural abundance and a low gyromagnetic ratio, which results in broad signals and low sensitivity, making ³³S NMR experiments technically demanding. mdpi.com For many organic sulfides, the signals can be too broad to be observed with standard high-resolution spectrometers. mdpi.com

Given the reactive nature of this compound, in situ NMR spectroscopy is an invaluable technique for monitoring its formation and subsequent reactions in real-time. nih.gov This method allows for the direct observation of reactants, intermediates, and products within the NMR tube as the reaction progresses.

For instance, the synthesis of 1,3-dithietanes from 1,2-dithiole-3-thiones has been shown to exist in an equilibrium that is sensitive to temperature. nih.gov In situ NMR could be used to study the kinetics and thermodynamics of the formation of this compound and to identify the conditions that favor its stability. By tracking the changes in the ¹H and ¹³C NMR spectra over time, one can gain a detailed understanding of the reaction mechanism, including the detection of any transient intermediates.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule. These methods are complementary and are essential for a complete characterization of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum displays absorption bands corresponding to specific functional groups. For this compound, the key functional groups to be identified are the C-H bonds of the methylene groups and the C=S (thione) and C-S (thioether) bonds. youtube.com

The C-H stretching vibrations of the CH₂ groups are expected to appear in the region of 2850-3000 cm⁻¹. libretexts.org The most characteristic absorption would be that of the C=S double bond, which typically appears in the range of 1030-1250 cm⁻¹. This band can sometimes be weak. The C-S stretching vibrations of the dithietane ring are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. libretexts.org Analysis of the IR spectrum of the related 1,3-dithiolane-2-thione shows characteristic absorptions that can be used as a reference. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (methylene) | Stretching | 2850 - 3000 | Strong |

| C=S (thione) | Stretching | 1030 - 1250 | Medium to Weak |

| C-S (thioether) | Stretching | 600 - 800 | Medium |

Note: The table presents expected values based on general functional group frequencies and data from analogous compounds.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often complementary to those observed in IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the dithietane ring and the C=S bond, which may be weak in the IR spectrum.

Resonance Raman (RR) spectroscopy, a variation of Raman spectroscopy, can be employed when the incident laser frequency is close to an electronic absorption band of the molecule. nih.gov This technique can selectively enhance the vibrations coupled to the electronic transition, providing detailed information about the excited state geometry and photodynamics. nih.gov A study on the related compound 4,5-ethylenedithio-1,3-dithiole-2-thione (B1362622) demonstrated that RR spectroscopy can elucidate the short-time photochemical dynamics, revealing nuclear motion along specific stretching and out-of-plane vibrational modes. nih.gov Similar studies on this compound could provide valuable insights into its photophysical properties and reactivity upon electronic excitation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₂H₂S₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Expected Fragmentation Data:

| Fragment | Proposed Structure/Loss | Significance |

| M⁺ | [C₂H₂S₃]⁺ | Molecular ion, confirms molecular formula. |

| M⁺ - S | [C₂H₂S₂]⁺ | Loss of a sulfur atom. |

| M⁺ - CS₂ | [C₂H₂]⁺ | Loss of carbon disulfide, indicative of ring fragmentation. |

| M⁺ - HCS | [CHS₂]⁺ | Loss of a thioformyl (B1219250) radical. |

This table is predictive and based on general fragmentation principles, as specific experimental data for this compound is not available in the cited sources.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Due to the instability of this compound, obtaining a single crystal suitable for XRD analysis is challenging, and as such, its crystal structure has not been published.

However, structural data from a stable derivative, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, provides valuable insight into the geometry of the 1,3-dithietane (B8821032) ring. nih.gov In this derivative, the C₂S₂ ring is nearly planar. The bond angles within the ring, such as C-S-C and S-C-S, deviate significantly from those in unstrained systems, which is characteristic of a four-membered ring structure. nih.gov

Crystallographic Data for the 1,3-Dithietane Ring in a Derivative:

| Parameter | Value (in Å or °) | Source |

| C-S Bond Length (avg) | ~1.76 Å | nih.gov |

| S-C-S Angle | ~93.6° | nih.gov |

| C-S-C Angle | ~82.7° | nih.gov |

| Ring Conformation | Nearly Planar | nih.gov |

Data is from the derivative 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione and is presented to approximate the expected structure of the 1,3-dithietane ring.

Photoelectron Spectroscopy (PES) for Electronic Structure Characterization

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This provides direct information about the energies of molecular orbitals.

Specific PES data for this compound is not available. However, studies on the related isomer, 1,3-dithiole-2-thione, have been conducted and provide a framework for what could be expected. ruc.dk The analysis would focus on the ionization energies corresponding to the lone pairs on the sulfur atoms and the π-electrons in the C=S double bond. The high strain and unique bonding in the four-membered ring of this compound would likely result in a distinct photoelectron spectrum compared to its five-membered ring isomer. The interaction between the sulfur lone pairs, influenced by the ring geometry, would be a key feature of its electronic structure.

UV/Vis Spectroscopy for Electronic Transitions

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule.

While a dedicated UV/Vis spectrum for this compound is not documented, the presence of the thione (C=S) group and the sulfur heteroatoms suggests that it would exhibit characteristic electronic transitions. These would likely include n → π* and π → π* transitions associated with the chromophoric C=S group.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (like the lone pairs on sulfur) to an anti-bonding π* orbital. These are typically weaker absorptions and occur at longer wavelengths.

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally strong absorptions and occur at shorter wavelengths.

Studies on the related compound 1,3-dithiole-2-thione show complex spectra with multiple overlapping bands in the UV and visible regions. ruc.dkruc.dk A similar complexity would be anticipated for this compound, with the specific wavelengths of absorption being highly sensitive to the unique electronic environment of the strained four-membered ring.

Theoretical and Computational Chemistry of 1,3 Dithietane 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,3-dithietane-2-thione. These methods allow for the detailed exploration of its electronic structure and energetics, providing data that can be difficult to obtain experimentally due to the compound's reactive nature. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations typically show that the 1,3-dithietane (B8821032) ring is not perfectly planar, a finding that is crucial for understanding its reactivity. Theoretical studies on related 1,3-dithietane derivatives have demonstrated good agreement between geometries calculated at the HF/6-31G** level of theory and experimental data, lending confidence to the predicted structures of similar compounds. researchgate.net

The electronic structure, which dictates the chemical behavior of the molecule, is also effectively described by DFT. These calculations provide information on the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is critical for predicting how this compound will interact with other molecules.

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory) for Energetics

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to calculate the energetic properties of this compound. Møller-Plesset perturbation theory (MP), particularly at the second order (MP2), is a common ab initio method that improves upon the Hartree-Fock approximation by including electron correlation. wikipedia.orgsmu.edu

These calculations are vital for determining the molecule's stability and the energy of different conformations. For small molecules, MP2, MP3, and MP4 are standard levels of theory for calculating energetics. wikipedia.org The choice of the level of theory (e.g., MP2, MP3) can influence the accuracy of the results, with higher-order calculations generally providing more precise energy values, albeit at a greater computational expense. wikipedia.orgfiveable.me Systematic studies have shown that the Møller-Plesset series does not always converge smoothly, and the choice of basis set is also critical for obtaining reliable results. wikipedia.org

Computational Studies of Bonding Properties

Computational methods are also used to analyze the nature of the chemical bonds within this compound. Techniques such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding, including the hybridization of atoms and the nature of the orbitals involved in bond formation. For the 1,3-dithietane ring, these studies can elucidate the strain within the four-membered ring and the electronic interactions between the sulfur atoms. The presence of the thione group (C=S) introduces additional complexity to the bonding, which can be thoroughly investigated through computational analysis.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra and the identification of the compound.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO) within the framework of DFT. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For sulfur-containing heterocycles, predicting ³³S NMR chemical shifts is also possible, though it presents challenges due to the quadrupolar nature of the ³³S nucleus and its low natural abundance. mdpi.comhuji.ac.il The chemical shift range for ³³S is wide, which can help in distinguishing different sulfur environments within a molecule. mdpi.com

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H | 3.0 - 4.5 |

| ¹³C (CH₂) | 40 - 60 |

| ¹³C (C=S) | 200 - 220 |

| ³³S | -100 to 100 |

| Note: These are estimated ranges based on typical values for similar structural motifs and are not from direct calculations on this compound. |

Computational Vibrational and Electronic Spectra

The vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound can also be simulated using computational methods. Vibrational frequencies are typically calculated using DFT, and the results are often scaled to better match experimental data. acs.org These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-S stretching, C-H bending, and ring deformation modes. acs.org The calculation of anharmonic frequencies using methods like Vibrational Perturbation Theory (VPT2) can provide even more accurate results. acs.org

Electronic spectra are calculated using time-dependent DFT (TD-DFT) or other excited-state methods. rsc.org These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π* transitions, which are characteristic of the thione group and the heterocyclic ring. researchgate.net

| Spectral Type | Predicted Wavenumber/Wavelength Range | Corresponding Vibrations/Transitions |

| Vibrational (IR/Raman) | 1200 - 1300 cm⁻¹ | C=S stretch |

| 600 - 800 cm⁻¹ | C-S stretches | |

| 2900 - 3100 cm⁻¹ | C-H stretches | |

| Electronic (UV-Vis) | 450 - 550 nm | n → π |

| 250 - 350 nm | π → π | |

| Note: These are estimated ranges based on typical values for similar functional groups and are not from direct calculations on this compound. |

Mechanistic Modeling and Transition State Analysis

Computational studies have been instrumental in elucidating the reaction mechanisms involving this compound and related sulfur-containing heterocyclic compounds. Mechanistic modeling, often employing density functional theory (DFT) and other advanced computational methods, provides detailed insights into the potential energy surfaces of these reactions.

A key area of investigation has been the thermal and photochemical behavior of related sulfur heterocycles, which can inform the reactivity of the this compound core. For instance, the study of the isomerization and fragmentation of species on the [C2SH4] potential energy surface, such as thiirane (B1199164), reveals complex reaction pathways. nih.govresearchgate.net These studies identify various isomers and the transition states that connect them, highlighting the energetic barriers for different transformations. nih.govresearchgate.net For example, the conversion of thiirane to vinyl thiol involves a significant energy barrier, explaining its observation only at high temperatures. nih.govresearchgate.net

Transition state analysis is a powerful tool to understand the specific atomic arrangements and energies of the highest-energy points along a reaction coordinate. In the context of sulfur heterocycles, this analysis has been used to characterize concerted versus stepwise mechanisms. For example, in the study of the arsenolytic depyrimidination of thymidine, transition state analysis using DFT (B3LYP/6-31G*) revealed a concerted bimolecular mechanism. nih.gov This level of detail, including the determination of bond-breaking and bond-forming distances at the transition state, is crucial for a complete understanding of the reaction dynamics. nih.gov

The formation of 1,3-dithietane derivatives from 1,2-dithiole-3-thiones and isonitriles has also been a subject of mechanistic study. mdpi.com The proposed mechanism for these [3+2] cycloaddition reactions involves the initial attack of a nucleophile, followed by ring-opening and subsequent cyclization to form the 1,3-dithietane ring. mdpi.com These mechanistic hypotheses are often supported by computational modeling to validate the proposed pathways and transition state structures.

Conformational Analysis and Isomerization Pathways

The conformational flexibility and potential for isomerization are fundamental aspects of the chemistry of this compound and its derivatives. The four-membered dithietane ring can adopt different conformations, and understanding the energetic relationships between these forms is crucial for predicting its reactivity and properties.

Computational methods are extensively used to explore the conformational landscape of dithietane derivatives. For example, studies on dithietane-1,3-dioxide have investigated the cis-trans isomerization reaction. researchgate.net These studies utilize molecular orbital theory to determine the energetics of the interconversion, including the characterization of the transition state. The planarity of the dithietane ring can be influenced by its environment; for instance, infrared and Raman spectroscopy studies of 1,3-dithietane suggest a puckered C2v symmetry in an argon matrix, while in the solid state, a planar D2h symmetry is observed due to crystal packing forces. researchgate.net

Isomerization pathways are a key focus of computational studies on related sulfur heterocycles. The [C2SH4] potential energy surface, which includes isomers like thiirane and vinyl thiol, has been extensively mapped using various computational methods. nih.govresearchgate.net These studies have elucidated the reaction pathways and energy barriers for the interconversion of these isomers. For example, the ring-closure of thione S-methylide to form thiirane is a well-studied isomerization process. nih.govresearchgate.net The calculated energy barriers for these pathways provide valuable information on the feasibility and conditions required for such transformations. nih.govresearchgate.net

The formation of 1,3-dithietanes from other heterocyclic systems, such as the reaction of 1,2-dithiole-3-thiones with isonitriles, also involves isomerization and ring transformation. mdpi.com Spectroscopic evidence, such as 1H-NMR, has shown that in solution, an equilibrium can exist between the 1,3-dithietane product and its starting materials. mdpi.com This equilibrium is temperature-dependent, with cooling favoring the formation of the 1,3-dithietane. mdpi.com

| Parameter | Value | Method/Conditions |

| Thiirane to Thione S-methylide Barrier | 52.2 kcal/mol | CCSD(T) composite schemes |

| Thiirane to Vinyl Thiol Barrier | High | Computational Study |

| Dithietane-1,3-dioxide Isomerization Activation Energy (Gas Phase) | 47.8 kcal/mol | Møller-Plesset theory |

Solvent Effect Modeling (e.g., PCM model)

The influence of the solvent environment on the properties and reactivity of this compound and its analogs is a critical aspect of its chemistry, and computational models are invaluable for quantifying these effects. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent on a solute molecule.

Theoretical studies on the isomerization of dithietane-1,3-dioxide have demonstrated the significant impact of solvent polarity. researchgate.net Using the PCM model, it was found that while the cis and trans isomers are present in nearly equal concentrations in the gas phase, the equilibrium shifts to favor the cis form in more polar solvents. researchgate.net This is a common phenomenon where polar solvents preferentially stabilize the more polar isomer.

Furthermore, the activation energy for the cis-trans interconversion of dithietane-1,3-dioxide is substantially lowered in polar solvents. researchgate.net In the gas phase, the calculated activation energy is 47.8 kcal/mol, but in a polar solvent like DMSO (dielectric constant ε = 46.7), this barrier is reduced by approximately 20 kcal/mol. researchgate.net This demonstrates that the solvent can play a crucial role in the kinetics of reactions involving dithietane derivatives.

The table below summarizes the effect of solvent polarity on the isomerization of dithietane-1,3-dioxide as predicted by computational modeling.

| Solvent | Dielectric Constant (ε) | Effect on Isomer Equilibrium | Effect on Activation Energy (Ea) |

| Gas Phase | 1 | Nearly equal concentrations of cis and trans isomers | 47.8 kcal/mol |

| Carbon Tetrachloride | 2.2 | [Syn] is ca. 63% | Lowered compared to gas phase |

| Acetonitrile | 37.5 | [anti]/[syn] ratio is ca. 0.37 | Lowered compared to gas phase |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Favors cis isomer | Reduced by ~20 kcal/mol compared to gas phase |

These computational findings highlight the importance of considering the solvent environment when studying the conformational preferences and reaction pathways of this compound and related compounds.

Host-Guest Interaction Studies

While direct host-guest interaction studies specifically focusing on the parent this compound are not extensively documented, the principles of host-guest chemistry can be applied to its derivatives. The sulfur atoms in the dithietane ring possess lone pairs of electrons, and the thione group has potential coordination sites, making these compounds interesting candidates for recognition and binding events.

Applications in Advanced Materials Science and Organic Synthesis

Precursors in Complex Organic Synthesis

As a reactive intermediate, 1,3-dithietane-2-thione serves as a foundational component for creating more elaborate chemical structures, particularly those containing sulfur. ontosight.ai

The high reactivity of the this compound scaffold makes it a precursor for synthesizing other sulfur-containing heterocyclic systems. The thione group (C=S) is a key functional handle for cycloaddition and transformation reactions. For instance, transformations involving related sulfur heterocycles like 1,2-dithiole-3-thiones demonstrate how a thione moiety can react to build different ring systems. In one such reaction, 1,2-dithiole-3-thiones react with isonitriles, leading to the formation of imino-1,3-dithietanes. mdpi.comresearchgate.net This type of ring transformation highlights the potential of the thione group within a strained ring to participate in constructing new heterocyclic frameworks.

Furthermore, the general reactivity of thiocarbonyl compounds in photochemical [2+2] cycloadditions to form other four-membered rings, such as thietanes, suggests the potential for this compound to act as a building block in similar photochemical syntheses. nih.gov Its unique structure is an intriguing starting point for accessing more complex, polysulfur-containing molecules. ontosight.ai

In organic synthesis, sulfur heterocycles are well-established as versatile building blocks. beilstein-journals.org While 1,3-dithianes are famously used as acyl anion equivalents, the strained and reactive nature of this compound offers different synthetic possibilities. ontosight.aibeilstein-journals.org Its structure can be viewed as a synthon—a conceptual unit in retrosynthetic analysis—for introducing specific sulfur-containing fragments into a larger molecule. The inherent ring strain makes it susceptible to ring-opening reactions, which can be exploited to generate linear sulfur-containing chains or to be incorporated into larger macrocycles. ontosight.ainih.gov

| Building Block | Potential Synthetic Application | Resulting Structure |

| This compound | Ring-opening with nucleophiles | Formation of dithiocarbamate (B8719985) or related linear sulfur compounds |

| This compound | Cycloaddition reactions | Synthesis of more complex polycyclic sulfur heterocycles |

| This compound | Precursor in flash vacuum pyrolysis | Generation of transient, highly reactive sulfur-containing species |

This table presents conceptual applications based on the known reactivity of strained sulfur heterocycles.

Polymerization Chemistry

The strained four-membered ring of this compound makes it a candidate for ring-opening polymerization (ROP), a powerful method for creating polymers with controlled structures and properties.

Ring-opening polymerization is driven by the release of ring strain, and four-membered rings like dithietanes are significantly strained. ontosight.aiwikipedia.org While the direct ROP of this compound is not extensively documented, the polymerization of analogous sulfur- and thione-containing heterocycles provides a strong precedent for its potential as a monomer.

For example, the cationic ring-opening polymerization (CROP) of 1,3-oxazolidine-2-thione, a structurally related five-membered ring with a thione group, proceeds in a controlled manner to produce polythiourethanes. researchgate.net This polymerization is typically initiated by electrophilic species like methyl trifluoromethanesulfonate (B1224126). researchgate.net Similarly, other thione-containing cyclic compounds, known as thionolactones, have been shown to undergo CROP to form polythioesters. chemrxiv.org The mechanism involves an initial attack on the thione group, leading to a propagating chain end that successively adds more monomer units. Given the high ring strain of the 1,3-dithietane (B8821032) system, it is a plausible candidate for similar controlled ROP processes. ontosight.ainih.gov

The ring-opening of a monomer like this compound is expected to yield a polymer containing disulfide bonds within its backbone. Polydisulfides are a class of dynamic polymers known for their responsiveness to stimuli, particularly reducing agents or light, which can cleave the disulfide bond. nih.govsemanticscholar.org

The synthesis of well-defined polydisulfides has been achieved through the ROP of other sulfur-containing cyclic monomers. For instance, the controlled polymerization of 1,4,5-oxadithiepan-2-one, a seven-membered disulfide-containing lactone, yields polydisulfides with narrow molecular weight distributions (PDI < 1.1). semanticscholar.org These polymers demonstrate characteristic degradation in the presence of reducing agents like dithiothreitol (B142953) (DTT). semanticscholar.org The ROP of 1,2-dithiolanes (five-membered rings) is another established route to generating polydisulfides that can be reversibly depolymerized. nih.gov The polymerization of this compound would represent a novel pathway to such functional materials, potentially offering unique properties due to the specific structure of its repeating unit.

| Monomer | Polymerization Method | Resulting Polymer Repeat Unit |

| 1,2-Dithiolane | Ring-Opening Polymerization | -[S-S-CH(R)-CH₂-CH₂]- |

| 1,4,5-Oxadithiepan-2-one | Ring-Opening Polymerization | -[O-C(=O)-CH₂-S-S-CH₂]- |

| This compound (Hypothetical) | Ring-Opening Polymerization | -[S-C(=S)-S-CH₂]- |

This table compares the repeat units of polymers derived from the ROP of different sulfur-containing heterocycles.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a sophisticated technique for synthesizing polymers with predetermined molecular weights and low dispersity. wikipedia.org The method relies on a chain-transfer agent (CTA), which is typically a thiocarbonylthio compound. wikipedia.orgiupac.org The general structure of these agents, S=C(Z)-S-R, allows them to mediate the polymerization process via a reversible chain-transfer mechanism. iupac.org

The structure of this compound contains a cyclic thiocarbonylthio moiety (specifically, a dithiocarbonate). In principle, this functionality could allow it to participate in RAFT processes. The effectiveness of a RAFT agent, however, is highly dependent on the substituents (the Z group), which modulate the reactivity of the C=S double bond towards radical addition and the stability of the intermediate radical species. cmu.edu For example, dithiocarbamates where the nitrogen's lone pair is delocalized into an aromatic system are effective RAFT agents, whereas simple N,N-dialkyldithiocarbamates are not, due to reduced reactivity of the C=S bond. cmu.edu While this compound possesses the core functional group, its primary mode of reactivity is more likely to be ring-opening polymerization due to its significant ring strain. ontosight.ainih.gov Therefore, while related acyclic structures are workhorses in RAFT polymerization, the application of this compound itself in this context is less established and would compete with its propensity to undergo ROP.

Contribution to Novel Synthetic Methodologies

The unique structural features of this compound have been harnessed by chemists to devise new synthetic strategies. Its reactivity is primarily centered around the C=S double bond and the strained four-membered ring, which can be selectively cleaved or elaborated to construct more complex molecular architectures.

One of the notable applications of this compound is in the synthesis of other sulfur-containing heterocycles through cycloaddition reactions. While direct examples involving this compound are not extensively documented in readily available literature, the analogous reactivity of structurally similar compounds, such as 1,2-dithiole-3-thiones, provides strong evidence for its potential. For instance, 1,2-dithiole-3-thiones are known to undergo [3+2] cycloaddition reactions with alkynes to furnish 1,3-dithioles. mdpi.com This suggests that this compound could similarly act as a synthon for the C=S group in cycloaddition reactions, offering a pathway to novel five-membered sulfur-containing rings.

Furthermore, the reaction of 1,2-dithiole-3-thiones with isonitriles has been reported to yield imino-1,3-dithietanes, demonstrating the feasibility of constructing the dithietane ring system from related thiones. nih.gov This highlights the reversible nature of certain reactions involving this heterocyclic core and points towards the potential of this compound to serve as a precursor to other functionalized four-membered rings.

A significant area where this compound and its derivatives have shown promise is in the synthesis of spirocyclic compounds. Spiro-heterocycles are important motifs in medicinal chemistry and materials science. The reaction of cycloalkanone thiosemicarbazones with quinone derivatives can lead to the formation of spiro-1,2,4-triazole-3-thiones, showcasing a methodology for creating spiro-fused heterocyclic systems. researchgate.net Although this example does not directly involve this compound, it illustrates a general strategy for the synthesis of spiro compounds that could potentially be adapted.

The reactivity of the thiocarbonyl group in this compound is also a key aspect of its contribution to new synthetic methods. Thiocarbonyl compounds are known to react with ylides in transformations analogous to the Wittig reaction. libretexts.orgorganic-chemistry.orgwikipedia.org This opens up the possibility of using this compound in reactions with phosphorus ylides to form exocyclic carbon-carbon double bonds, providing a route to functionalized 1,3-dithietane derivatives.

Below is a table summarizing potential synthetic methodologies involving this compound, based on the reactivity of analogous sulfur heterocycles.

| Methodology | Reactants | Potential Products | Significance |

| [3+2] Cycloaddition | This compound, Alkynes | Substituted 1,3-Dithioles | Access to five-membered sulfur heterocycles. |

| Reaction with Isonitriles | This compound, Isonitriles | Imino-1,3-dithietanes | Functionalization of the dithietane core. |

| Spirocyclization | This compound, Dienophiles | Spirocyclic dithietanes | Synthesis of complex three-dimensional structures. |

| Wittig-type Olefination | This compound, Phosphorus Ylides | Exocyclic-alkene functionalized 1,3-dithietanes | Carbon-carbon bond formation at the 2-position. |

While direct and extensive research on the synthetic applications of this compound in developing novel methodologies is still an evolving area, the foundational reactivity of this compound and its analogs presents a fertile ground for future discoveries in synthetic organic chemistry. ontosight.ai Its ability to act as a versatile C=S synthon and a scaffold for constructing more intricate molecular frameworks ensures its continued importance in the field.

Advanced Topics in Ring Opening Polymerization and Dithietane Analogues

Mechanisms of Radical Ring-Opening Redox Polymerization (R3P)

A novel mechanism termed Radical Ring-Opening Redox Polymerization (R3P) has been investigated, particularly for the polymerization of dithiols like 3,6-dioxa-1,8-octanedithiol (B88884) (DODT), which serves as a model for the redox-initiated polymerization of sulfur-containing compounds. mdpi.comresearchgate.net

The proposed mechanism for R3P involves several key steps mdpi.comresearchgate.netnih.gov:

Activation : The process is initiated by a base, such as triethylamine (B128534) (TEA), which deprotonates the thiol groups on the monomer. This activation step forms a highly reactive thiolate dianion. mdpi.com

Oxidation : In the presence of an oxidizing agent like dilute hydrogen peroxide (H₂O₂), the thiolate anion is oxidized, forming a thiyl diradical. mdpi.com

Dimerization and Propagation : Two of these diradical monomer units can then recombine. In the R3P of DODT, this leads to the formation of a cyclic disulfide dimer. This dimer exists in a dynamic equilibrium with its active diradical state. mdpi.comresearchgate.net The active diradical can then propagate by adding to other disulfide species, effectively opening the cyclic structures to form a linear polymer chain. researchgate.net Every disulfide bond within the growing chain is a potential site for addition or ring-opening. researchgate.net

This polymerization is typically a two-phase system, where the monomer and base form an organic phase, and the oxidant is in an aqueous phase. The base not only activates the monomer but also acts as a phase transfer agent, moving the ionized monomer into the aqueous phase for oxidation. mdpi.com

Control over Polymer Molecular Weight and Dispersity

Achieving control over polymer molecular weight (Mₙ) and dispersity (Đ) is crucial for tailoring the final properties of the material. For sulfur-containing polymers derived from ring-opening polymerization, various techniques have been successfully employed, demonstrating the potential for precise macromolecular engineering.

For instance, radical ring-opening polymerization (rROP) can be controlled using methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.org Cationic ring-opening polymerization (CROP) has also proven effective for producing polythioesters and polythiocarbonates with tunable molecular weights and narrow distributions. rsc.orgchemrxiv.org The choice of initiator and its ratio to the monomer are key factors in achieving this control. chemrxiv.org

Below is a table summarizing research findings on the controlled polymerization of various sulfur-containing heterocyclic monomers.

| Monomer | Polymerization Method | Initiator/Catalyst | Molar Mass (Mₙ) | Dispersity (Đ) | Source(s) |

| Macrocyclic Allylic Sulfones | RAFT | AIBN | 4.1–20.1 kg/mol | 1.21–1.39 | rsc.org |

| 5,5-dimethyl-1,3-dioxane-2-thione | Cationic ROP | TfOH, TfOMe, Et₃OBF₄, BF₃·Et₂O | 11.2–31.0 kg/mol | 1.04–1.15 | rsc.org |

| Dibenzo[c,e]oxepine-5(7H)-thione (DOT) | Cationic ROP | BF₃·Et₂O, MeOTf, etc. | 1.3–50 kg/mol | 1.5–2.0 | chemrxiv.orgchemrxiv.org |

This table is interactive. You can sort and filter the data by clicking on the headers.

Investigation of Cyclic Oligomer Formation in Polymerization Systems

In many ring-opening polymerization systems, the formation of linear high-molecular-weight polymers is in competition with the formation of stable cyclic oligomers. nih.gov This is a critical aspect of the polymerization equilibrium and can be influenced by reaction conditions.

Studies on the R3P of 3,6-dioxa-1,8-octanedithiol (DODT) have provided significant insights into this phenomenon. It was discovered that the organic phase of the reaction mixture contained cyclic disulfide dimers, trimers, and tetramers. mdpi.comnih.gov Furthermore, after the high-molecular-weight polymer was precipitated and removed from the reaction, analysis of the remaining mixture showed that only cyclic oligomers were left. mdpi.comuakron.edu

The formation of these cyclic species is dependent on the stoichiometry of the reactants. For the DODT system, a 1:2 molar ratio of monomer to base (TEA) and monomer to oxidant (H₂O₂) was required for the formation of high polymer. mdpi.comuakron.edu When the ratios were below this, linear oligomers were the predominant product, with less than 20% being cyclic. nih.govuakron.edu This indicates a delicate balance between the propagation of linear chains and the "back-biting" or cyclization reactions that lead to oligomers. In some cases, such as the cationic ROP of oxetanes, the formation of a specific cyclic oligomer (a tetramer) can lead to a bimodal molecular weight distribution in the final polymer.

Kinetics and Thermodynamics of Dithietane-Related Polymerization

The feasibility of ring-opening polymerization is governed by both kinetic and thermodynamic factors. wiley-vch.de The primary thermodynamic driving force for the polymerization of small cyclic monomers, including four-membered rings like dithietanes, is the relief of ring strain. ontosight.aiwiley-vch.de

Thermodynamic Principles: Polymerization is thermodynamically favorable only when the Gibbs free energy of polymerization (ΔGₚ) is negative. ΔGₚ is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization by the equation: ΔGₚ = ΔHₚ - TΔSₚ.

Enthalpy (ΔHₚ): For small, strained rings, ΔHₚ is negative, as energy is released when the strained bonds of the cyclic monomer are replaced by the less strained bonds of the linear polymer chain. The high reactivity of 1,3-dithietane-2-thione is attributed to significant strain in its four-membered ring. ontosight.ai

Entropy (ΔSₚ): Polymerization typically leads to a decrease in entropy (negative ΔSₚ) because the monomer molecules lose translational degrees of freedom as they become part of a polymer chain. wiley-vch.de

Ceiling Temperature (T꜀): Because the entropic term (-TΔSₚ) is positive and increases with temperature, there is often a "ceiling temperature" (T꜀ = ΔHₚ/ΔSₚ) above which polymerization is no longer favorable (ΔGₚ becomes positive).

The interplay of these factors determines the equilibrium monomer concentration ([M]ₑq). For highly strained rings, the equilibrium lies far toward the polymer side, resulting in high monomer conversion. nih.govacs.org

| Thermodynamic Parameter | Description | Implication for Strained Rings (e.g., Dithietanes) | Source(s) |

| Ring Strain | Energy stored in the cyclic monomer due to non-ideal bond angles and conformations. | High for 3- and 4-membered rings, providing a strong driving force for polymerization. | wiley-vch.denih.gov |

| ΔHₚ (Enthalpy) | Change in heat content during polymerization. | Highly negative, favoring polymerization. | wiley-vch.deacs.org |

| ΔSₚ (Entropy) | Change in randomness during polymerization. | Negative, disfavoring polymerization. | wiley-vch.deacs.org |

| ΔGₚ (Gibbs Free Energy) | Overall thermodynamic driving force. | Must be negative for polymerization to occur. | wiley-vch.de |

| T꜀ (Ceiling Temperature) | Temperature above which the polymer is unstable relative to its monomer. | Polymerization must be conducted below T꜀. | nih.gov |

Kinetic Factors: Kinetically, a suitable mechanism must exist to enable the conversion of monomer to polymer within a reasonable timeframe. wiley-vch.de The polymerization rate can be influenced by factors such as temperature, solvent, and the nature of the initiator or catalyst. For example, studies on the ring-opening polymerization of cyclic aromatic disulfide oligomers showed that polymerization initiated at approximately 150°C in solution, but required a higher temperature of around 200°C to start in the melt. capes.gov.br

Design of Initiators and Catalysts for Dithietane Polymerization

The selection of an appropriate initiator or catalyst is paramount as it dictates the polymerization mechanism (e.g., radical, cationic, anionic) and influences reaction kinetics and control over the polymer structure. A wide array of initiating systems has been explored for the ROP of various sulfur-containing heterocycles.

For the Radical Ring-opening Redox Polymerization (R3P) of dithiols, a dual system is employed, consisting of a base to act as an activator and an oxidizing agent to initiate radical formation. mdpi.com For Cationic Ring-opening Polymerization (CROP) , strong electrophiles such as Brønsted or Lewis acids are used. rsc.orgresearchgate.net The choice of initiator in CROP has been shown to have a significant impact on the thermal stability of the resulting polymer. chemrxiv.orgchemrxiv.org

The table below provides examples of initiators and catalysts used for the polymerization of dithietane analogues and other sulfur-containing cyclic monomers.

| Polymerization Type | Monomer | Initiator/Catalyst System | Source(s) |

| Radical Ring-opening Redox (R3P) | 3,6-Dioxa-1,8-octanedithiol (DODT) | Triethylamine (TEA) / Hydrogen Peroxide (H₂O₂) | mdpi.comnih.gov |

| Cationic ROP | 5,5-dimethyl-1,3-dioxane-2-thione | Trifluoromethanesulfonic acid (TfOH), Methyl triflate (TfOMe), Triethyloxonium tetrafluoroborate (B81430) (Et₃OBF₄), Boron trifluoride etherate (BF₃·OEt₂) | rsc.org |

| Cationic ROP | 1,3-Oxazolidine-2-thione derivative | Methyl trifluoromethanesulfonate (B1224126) (TfOMe), Trifluoromethanesulfonic acid (TfOH), Boron trifluoride etherate (BF₃·OEt₂) | researchgate.net |

| Cationic ROP | Dibenzo[c,e]oxepine-5(7H)-thione (DOT) | Boron trifluoride etherate (BF₃·OEt₂), Methyl triflate (MeOTf), Tin(IV) chloride (SnCl₄) | chemrxiv.orgchemrxiv.org |

| Cationic ROP | 3-Ethyl-3-phenoxymethyloxetane | Heteropolyacids (e.g., PW₁₂) | researchgate.net |

Future Directions and Emerging Research Avenues for 1,3 Dithietane 2 Thione

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. chemistryjournals.net For 1,3-dithietane-2-thione and its derivatives, future research will likely focus on developing environmentally benign synthetic methodologies. This includes the use of renewable starting materials, safer solvents like water or ionic liquids, and energy-efficient reaction conditions. chemistryjournals.netnih.gov Techniques such as microwave-assisted synthesis and biocatalysis are being explored to create greener chemical processes that minimize waste and hazardous substances. chemistryjournals.netnih.gov The goal is to develop scalable, cost-effective, and sustainable synthetic routes that align with the growing demand for environmentally responsible chemistry. nih.gov

Exploration of Uncharted Reactivity and Transformation Pathways

The high reactivity of this compound, attributed to its strained four-membered ring and the presence of a thione group, presents both challenges and opportunities. ontosight.ai Future research will delve deeper into its reactivity, exploring new transformation pathways. This includes investigating its role in 1,3-dipolar cycloaddition reactions and its potential for ring-opening and recyclization to form other novel heterocyclic systems. mdpi.com Understanding these fundamental reactions will expand the utility of this compound as a versatile building block in organic synthesis for creating complex sulfur-containing molecules. ontosight.ai

Computational Design and Rational Synthesis of Novel Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, these computational approaches will be instrumental in the rational design of novel derivatives with specific, desired properties. By predicting the electronic structure, reactivity, and potential biological activity of virtual compounds, researchers can prioritize synthetic targets. This synergy between computational design and experimental synthesis will accelerate the discovery of new this compound derivatives with potential applications in various fields.

Advanced In Situ Characterization of Reaction Intermediates

Due to the often unstable and transient nature of intermediates in reactions involving this compound, advanced in situ characterization techniques are crucial for gaining a deeper understanding of reaction mechanisms. Spectroscopic methods such as in-line infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the formation and consumption of species during a chemical reaction. dtu.dk This information is invaluable for optimizing reaction conditions and for identifying and characterizing short-lived intermediates that would otherwise be difficult to observe.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better reproducibility, and improved scalability. mdpi.com The integration of this compound synthesis and its subsequent transformations into automated flow systems is a promising area of future research. fu-berlin.de Automated platforms can streamline multi-step syntheses, allowing for the rapid production of a library of derivatives with minimal manual intervention. fu-berlin.denih.gov This approach not only increases efficiency but also allows for the safe handling of potentially hazardous reagents and intermediates. mdpi.com

Theoretical Predictions Guiding Experimental Discovery

The interplay between theoretical predictions and experimental validation is a powerful paradigm for scientific discovery. In the field of this compound chemistry, theoretical calculations can be used to predict reaction outcomes, explore potential energy surfaces, and elucidate reaction mechanisms. These theoretical insights can then guide experimentalists in designing new reactions and in targeting specific molecular architectures. This collaborative approach, where theory informs experiment and vice versa, will be essential for uncovering the full synthetic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1,3-Dithietane-2-thione, and what methodological considerations ensure reproducibility?

The compound is synthesized via cycloaddition reactions. For example, 1,3-dithiole-2,4,5-trithione reacts with alkenes (e.g., ethylene) under controlled conditions to form derivatives like 4,5-ethylenedithio-1,3-dithiole-2-thione. Key steps include stoichiometric control, inert atmosphere (to prevent oxidation), and purification via column chromatography . Reaction temperatures and solvent choices (e.g., dichloromethane or THF) significantly influence yield. Reagent quality must be verified via NMR or GC-MS to avoid side products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : and NMR identify sulfur-rich environments and confirm ring structure.

- IR : Stretching frequencies (~1050–1200 cm) confirm C=S and S-S bonds.

- Mass Spectrometry : High-resolution MS validates molecular weight (122.232 g/mol, CHS) .

- HPLC : Reverse-phase chromatography with UV detection (254 nm) assesses purity. NIST’s spectral database provides reference benchmarks .

Q. How can researchers determine the purity and stability of this compound under experimental conditions?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (>192°C, per boiling point data) .

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity, and light for 1–4 weeks, monitoring via HPLC.

- X-ray Crystallography : Resolves crystal structure to confirm absence of polymorphic impurities .

Advanced Research Questions